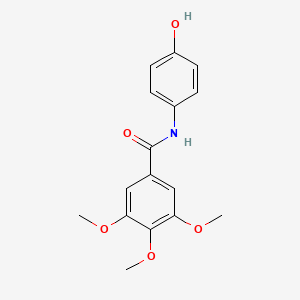
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
“N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” seems to be a complex organic compound. It likely contains a benzamide group (a carboxamide group attached to a phenyl group) and multiple methoxy groups attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” were not found, related compounds such as N-(4-hydroxyphenyl)acetamide can be synthesized through the reductive carbonylation of nitrobenzene catalyzed by Pd (II)-complexes .
Molecular Structure Analysis
The molecular structure of “N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide” would likely involve a benzamide group with additional methoxy groups and a hydroxy group attached to the phenyl ring .
Applications De Recherche Scientifique
Inhibitory Effect on SARS-CoV-2 Entry
4-HPR has been found to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This is achieved through a decrease in membrane fluidity in a DEGS1-independent manner . The inhibitory effect on SARS-CoV-2 entry is associated with the production of reactive oxygen species (ROS) .
Anticancer Activity
It is widely reported that 4-HPR inhibits in vitro several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA), at 1–10 µM concentrations . This makes it a potential candidate for cancer treatment research.
Enhanced In Vivo Exposure
Studies have been conducted to evaluate the in vivo exposure profile of a 4-HPR dosage regime . This includes comparing it to an existing formulation for human clinical use for other indications and developing/characterising self-emulsifying lipid-based formulations of 4-HPR to enhance 4-HPR in vivo exposure .
5. Improvement Through Inhibition of Cytochrome P450 Metabolism Research has found that 4-HPR exposure can be improved through the inhibition of cytochrome P450 (CYP) metabolism . This opens up new avenues for increasing the effectiveness of this compound in various applications.
6. Role in Reactive Oxygen Species Production 4-HPR is a well-known ROS-inducing agent . The production of ROS is associated with the 4-HPR inhibitory effect on SARS-CoV-2 entry . This suggests that 4-HPR could potentially be used in research related to ROS production and its effects.
Mécanisme D'action
- Unlike vitamin A, fenretinide induces apoptosis (cell death) rather than differentiation, making it an attractive candidate for breast cancer chemoprevention .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)17-11-4-6-12(18)7-5-11/h4-9,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIHJGHUNPWCFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



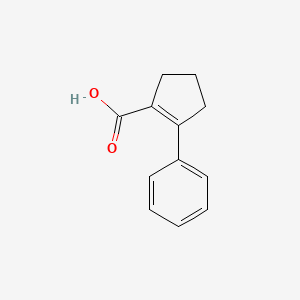
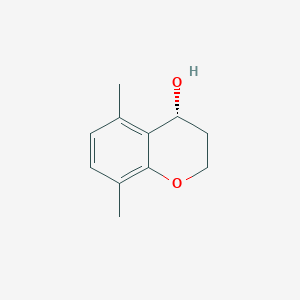
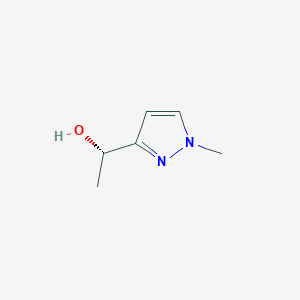

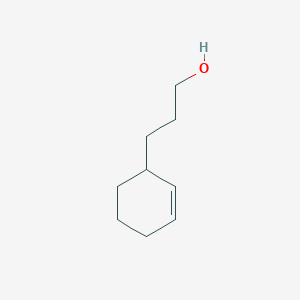


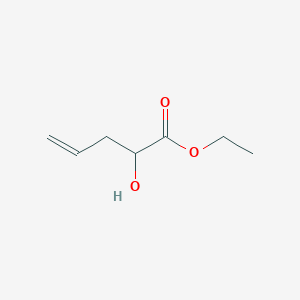
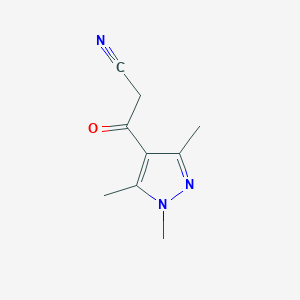

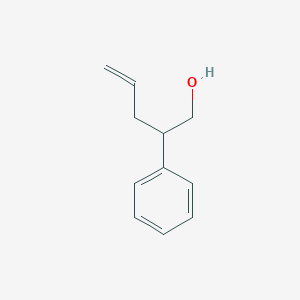
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)